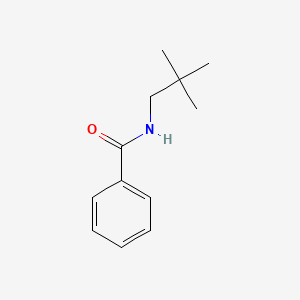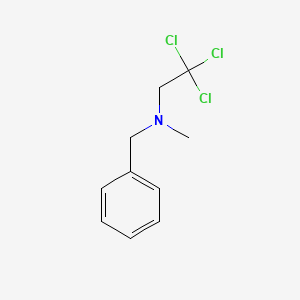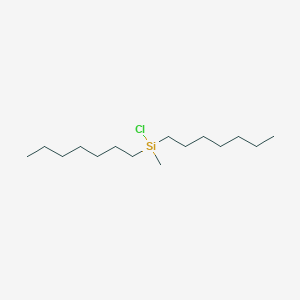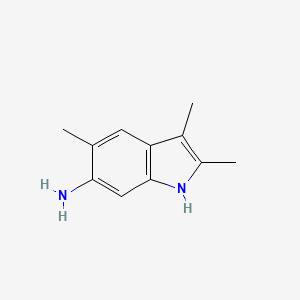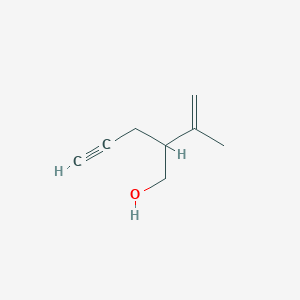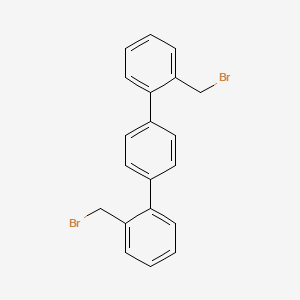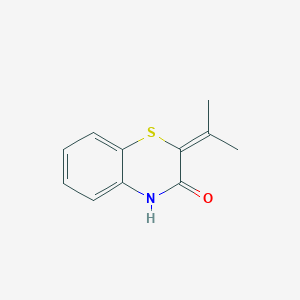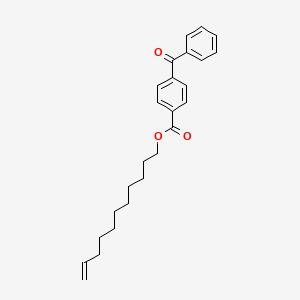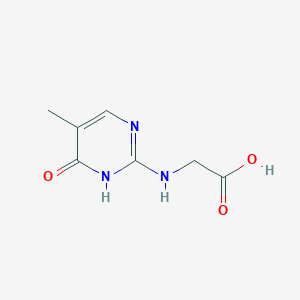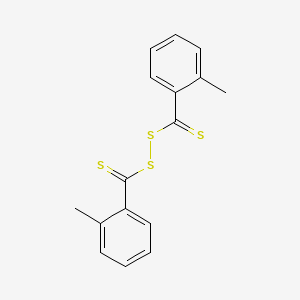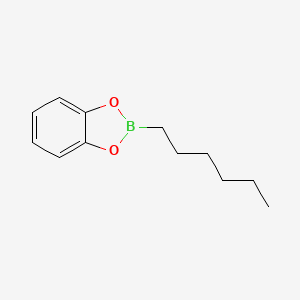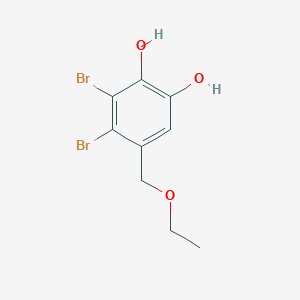
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol is a bromophenol derivative known for its significant biological activities. This compound is often isolated from marine red algae, particularly from the species Rhodomela confervoides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol typically involves multiple steps, including bromination, reduction, and Friedel-Crafts reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compounds into less brominated or debrominated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mecanismo De Acción
The primary mechanism by which 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol exerts its effects is through the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes management . The molecular targets and pathways involved include the insulin receptor and downstream signaling molecules such as IRS1/2 and Akt .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol: This compound is a synthetic analogue with similar biological activities.
3-Bromo-4-(3-bromo-4,5-dihydroxybenzyl)-5-(ethoxymethyl)-benzene-1,2-diol: Another bromophenol derivative with comparable properties.
Uniqueness
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol stands out due to its specific substitution pattern and the presence of ethoxymethyl groups, which confer unique chemical and biological properties. Its potent inhibition of PTP1B and potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
54502-93-1 |
|---|---|
Fórmula molecular |
C9H10Br2O3 |
Peso molecular |
325.98 g/mol |
Nombre IUPAC |
3,4-dibromo-5-(ethoxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10Br2O3/c1-2-14-4-5-3-6(12)9(13)8(11)7(5)10/h3,12-13H,2,4H2,1H3 |
Clave InChI |
KEOOZBGAPIEERQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC(=C(C(=C1Br)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


